molecular formula C6H8N4 B13154250 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13154250
M. Wt: 136.15 g/mol
InChI Key: KBEQZUWLJNUSTC-UHFFFAOYSA-N
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Description

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with chloroacetonitrile. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred under an ice-water bath to control the reaction temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Scientific Research Applications

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)acetonitrile

InChI

InChI=1S/C6H8N4/c1-5-4-6(8)9-10(5)3-2-7/h4H,3H2,1H3,(H2,8,9)

InChI Key

KBEQZUWLJNUSTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC#N)N

Origin of Product

United States

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